2,3-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
This compound is a benzamide derivative featuring a 2,3-dimethoxy-substituted aromatic ring linked via an amide bond to a 4-aminophenyl group. The aminophenyl moiety is further substituted with a pyridazine ring bearing a pyrazole group at the 6-position.
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-30-18-6-3-5-17(21(18)31-2)22(29)25-16-9-7-15(8-10-16)24-19-11-12-20(27-26-19)28-14-4-13-23-28/h3-14H,1-2H3,(H,24,26)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHJRQXDUMXROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multiple steps. The initial step often includes the formation of the benzamide core, followed by the introduction of the methoxy groups through methylation reactions. The pyrazolyl and pyridazinyl groups are then introduced via nucleophilic substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
2,3-Dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Modifications
The compound’s closest structural analogs differ primarily in substituents on the benzamide and pyridazine moieties. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Solubility: The 2,3-dimethoxy groups in the target compound likely enhance solubility in polar solvents compared to the 3-bromo analog (Table 1, ). Methoxy groups are electron-donating, increasing hydrophilicity, whereas bromine is hydrophobic and may reduce solubility.
Research Findings and Implications
- Bioactivity: While activity data for the target compound is unavailable, analogs like the 3-bromo derivative () and sulfonamide-chromenone hybrid () are likely explored as kinase inhibitors due to their structural resemblance to known inhibitors (e.g., imatinib).
- Computational Validation : Tools like SHELXL () and ORTEP-3 () are essential for confirming crystal structures, ensuring accurate comparisons of intermolecular interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
